molecular formula C10H10N2O3 B14651899 6-Methoxy-1-benzofuran-2-carbohydrazide CAS No. 50963-54-7

6-Methoxy-1-benzofuran-2-carbohydrazide

Katalognummer: B14651899
CAS-Nummer: 50963-54-7
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: GWHWDKYYKNZSTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-benzofuran-2-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of low-valent titanium in the cyclization of ketoesters derived from o-hydroxyacetophenone is a well-known method for synthesizing benzofurans .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1-benzofuran-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-Methoxy-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition can lead to the disruption of cell division and the induction of apoptosis in cancer cells . Additionally, benzofuran compounds may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Psoralen: Used in the treatment of skin diseases such as psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: Known for its antimicrobial properties.

Uniqueness

6-Methoxy-1-benzofuran-2-carbohydrazide is unique due to its specific structural features and the presence of the carbohydrazide group. This group can enhance the compound’s biological activity and its potential as a therapeutic agent. Compared to other benzofuran derivatives, this compound may offer distinct advantages in terms of its pharmacological profile and versatility in chemical synthesis .

Eigenschaften

CAS-Nummer

50963-54-7

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

6-methoxy-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(13)12-11)15-8(6)5-7/h2-5H,11H2,1H3,(H,12,13)

InChI-Schlüssel

GWHWDKYYKNZSTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.